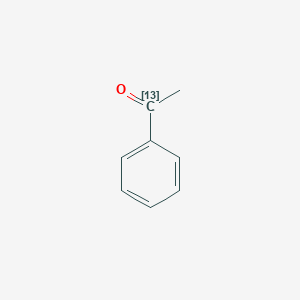

Acetophenon-alpha-13C

Übersicht

Beschreibung

Synthesis Analysis

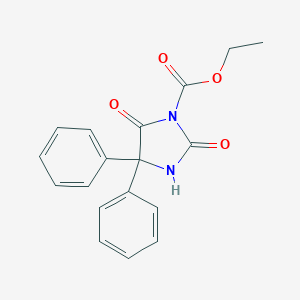

The synthesis of acetophenone derivatives, including Acetophenone-alpha-13C, often involves the acid-catalyzed transformation of precursor compounds. For instance, the methanolysis of N-hydroxy-α-oxobenzeneethanimidoyl chloride, derived from acetophenone, leads to the formation of methyl α-oxobenzeneacetate and methyl α-(hydroxyimino)benzeneacetate, where ^13C labeling can be incorporated at the alpha position to yield ^13C-labeled products, offering insights into reaction mechanisms and novel synthetic routes for related esters from acetophenone (Hameršak et al., 1999).

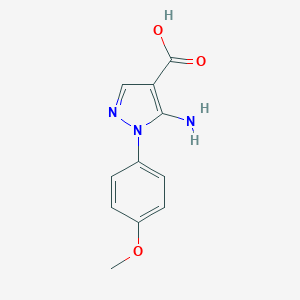

Molecular Structure Analysis

The molecular structure of acetophenone and its derivatives can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have detailed the unique stereoelectronic characteristics of α-oxo-oxime moieties, which are structurally related to acetophenone derivatives, highlighting the (E)-configuration of oxime bonds and s-trans conformation pivotal for understanding the molecular architecture and reactivity of these compounds (Hameršak et al., 1999).

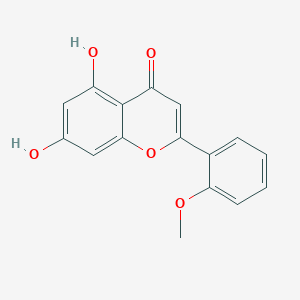

Chemical Reactions and Properties

Acetophenone-alpha-13C undergoes various chemical reactions, demonstrating its versatility as a synthon in organic chemistry. It is particularly valuable in the synthesis of heterocyclic compounds, including multicomponent reactions, where its chemical properties can be harnessed to produce a wide range of compounds with potential biological activities (Ziarani et al., 2019).

Physical Properties Analysis

The physical properties of acetophenone derivatives, including those labeled with ^13C, can be studied using NMR spectroscopy. For instance, ^13C NMR spectroscopy provides detailed information on the electronic environment of carbon atoms, offering insights into the conformational and electronic structure of the molecule. Such studies aid in understanding the steric and electronic effects influencing the chemical reactivity and physical properties of acetophenone derivatives (Buděšínský et al., 2004).

Chemical Properties Analysis

The chemical properties of acetophenone-alpha-13C, including its reactivity in various chemical reactions, are central to its applications in synthetic organic chemistry. Its involvement in oxidative coupling reactions, for example, highlights its utility in constructing complex molecular frameworks under metal-free conditions, emphasizing its role in green chemistry applications (Zhang & Wang, 2012).

Wissenschaftliche Forschungsanwendungen

α-Bromierung in einem kontinuierlichen Durchfluss-Mikroreaktor

Die α-Bromierung von Acetophenon wurde erfolgreich von einem bekannten Batchverfahren in einen kontinuierlichen Durchflussverfahren mit 99% Ausbeute umgewandelt . Dieser Prozess wurde in einem kommerziell erhältlichen Mikroreaktorsystem durchgeführt . Das geschlossene System, das im kontinuierlichen Durchfluss eingesetzt wird, bietet einen zusätzlichen Vorteil gegenüber der konventionellen Batch-Synthese, da das hochgiftige und korrosive Brom auf eine inhärent sichere Weise gehandhabt wird .

Synthese von α-Bromketonen

Die Synthese von α-Bromketonen ist eine nützliche Reaktion in der organischen Chemie, da sie einen bequemen Weg zu mono-α-substituierten Ketonen durch Bromid-Substitution bietet . Sie führt auch zu einer Vielzahl von Heterocyclen wie Thiazolen , Imidazo[1,2-a]-Verbindungen , und Indole durch die Bischler–Möhlau-Synthese .

Experimentelle Lehre

Die α-Bromierungsreaktion von Carbonylverbindungen ist ein wichtiges Thema im Bereich der organischen Chemie . Aufgrund des Mangels an geeigneten Bromierungsreagenzien ist die Anwendung dieser Reaktion in organisch-chemischen Experimenten im Grundstudium jedoch begrenzt . In einer Studie führten drei Studenten im Junior-Jahr erfolgreich ein innovatives Experiment unter Anleitung von Lehrkräften durch

Wirkmechanismus

Target of Action

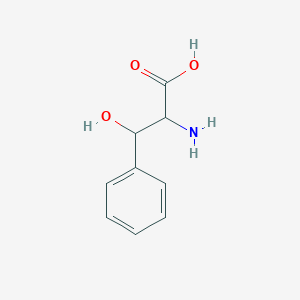

Acetophenone-alpha-13C, also known as 1-phenyl(113C)ethanone, is a simple organic compound that has been found to interact with various microorganisms . It has been reported to have antifungal effects, with acetophenone derivatives showing inhibitory effects against several fungi . The primary targets of Acetophenone-alpha-13C are therefore these fungi, and the compound acts by disrupting their growth and development .

Mode of Action

The interaction of Acetophenone-alpha-13C with its targets involves changes in the permeability of the cell membrane of the fungi . This disruption in the cell membrane affects the growth of the hyphae, leading to the death of the fungi . The compound’s mode of action is therefore primarily fungicidal.

Biochemical Pathways

Acetophenone-alpha-13C affects the amino acids and short-chain fatty acid metabolism pathways . The compound’s interaction with these pathways results in the production of metabolites that are involved in various biological processes. For instance, acetophenone derivatives have been found to be involved in the synthesis of various natural products and pharmaceuticals .

Result of Action

The primary result of the action of Acetophenone-alpha-13C is the inhibition of fungal growth . By disrupting the cell membrane and affecting the growth of the hyphae, the compound causes the death of the fungi . This antifungal activity makes Acetophenone-alpha-13C a potential candidate for the development of new antifungal agents.

Action Environment

The action, efficacy, and stability of Acetophenone-alpha-13C can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Additionally, the presence of other substances can influence the compound’s action. For example, the presence of bromine can lead to autocatalytic decomposition, which can affect the compound’s action .

Safety and Hazards

Zukünftige Richtungen

There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .

Relevant Papers There are several papers that provide more information on Acetophenone-alpha-13C. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .

Eigenschaften

IUPAC Name |

1-phenyl(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

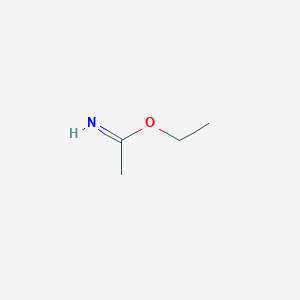

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10383-88-7 | |

| Record name | 1-phenyl(1-13C)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

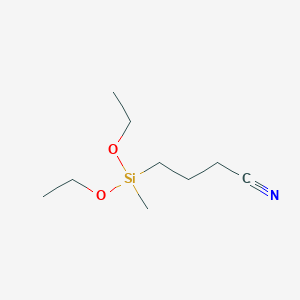

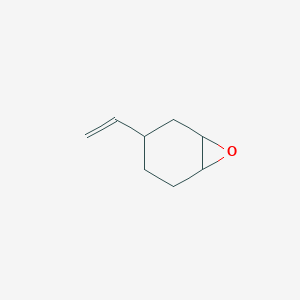

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.